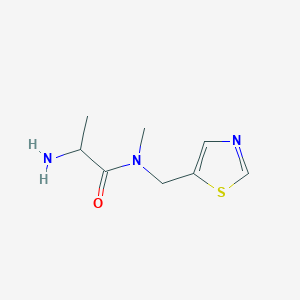
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide is a chiral compound with a specific stereochemistry at the second carbon atom. This compound features an amino group, a methyl group, and a thiazole ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminopropanoic acid, thiazole, and methylating agents.
Formation of Thiazole Derivative: The thiazole ring is introduced through a cyclization reaction involving a suitable precursor.
Amidation Reaction:
Methylation: The final step involves the methylation of the nitrogen atom to obtain (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiazole ring or the amino group.
Reduction Products: Reduced forms of the thiazole ring or the amide group.
Substitution Products: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide: A non-chiral version without specific stereochemistry.
N-Methyl-N-(thiazol-5-ylmethyl)propanamide: A similar compound lacking the amino group.
Uniqueness
(S)-2-Amino-N-methyl-N-(thiazol-5-ylmethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the thiazole ring also adds to its versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3 |
Clave InChI |
JALDDVGOYBTSPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)CC1=CN=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















